molecular formula C28H35NO2 B4327529 N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE

N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE

Cat. No.: B4327529
M. Wt: 417.6 g/mol
InChI Key: FGGHEPCWBIZMJR-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group, a benzamide core, and a phenoxy methyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE typically involves multiple steps, including the formation of the adamantyl group, the attachment of the phenoxy methyl group, and the final coupling with the benzamide core. Common synthetic routes may involve:

    Formation of Adamantyl Group: This step often involves the use of adamantane as a starting material, which undergoes various chemical reactions to introduce functional groups necessary for further coupling.

    Attachment of Phenoxy Methyl Group: This step may involve the use of phenol derivatives and methylating agents under specific reaction conditions to form the phenoxy methyl intermediate.

    Coupling with Benzamide Core: The final step involves coupling the adamantyl and phenoxy methyl intermediates with a benzamide derivative, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and high-throughput techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl and phenoxy methyl groups, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as halogenating agents and nucleophiles.

Major Products Formed

Scientific Research Applications

N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the phenoxy methyl group may interact with biological receptors, leading to various biological effects. The benzamide core may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(1-adamantyl)-6-methyl-2,4-dioxo-5-heptenamide
  • (5E)-N-(2-isopropyl-6-methylphenyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-6-phenyl-5-hexenamide

Uniqueness

N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability, while the phenoxy methyl group provides opportunities for further functionalization and biological interactions.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO2/c1-18(2)24-9-8-19(3)10-26(24)31-17-23-6-4-5-7-25(23)27(30)29-28-14-20-11-21(15-28)13-22(12-20)16-28/h4-10,18,20-22H,11-17H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGHEPCWBIZMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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